AuCl4H

Description

Properties

CAS No. |

16903-35-8 |

|---|---|

Molecular Formula |

AuCl4H |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

gold(3+);trichloride;hydrochloride |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K |

physical_description |

Tetrahydrate: Golden-yellow to reddish-yellow or brown solid; Highly hygroscopic and deliquescent; [Merck Index] Hydrate: Dark yellow-brown odorless crystals; Deliquescent; [Anachemia MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tetrachloroauric Acid from Bulk Gold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrachloroauric acid (HAuCl₄) from bulk gold. Tetrachloroauric acid is a pivotal precursor in the synthesis of gold-based nanoparticles and other gold compounds, which have burgeoning applications in fields ranging from catalysis to nanomedicine and drug delivery.[1][2] This document details the two primary methods for this synthesis: the established aqua regia digestion and a more direct route involving chlorine gas. It includes detailed experimental protocols, quantitative data, and safety precautions crucial for laboratory and research settings.

Introduction to Tetrachloroauric Acid Synthesis

Tetrachloroauric acid, also known as chloroauric acid, is an inorganic compound that is the primary product of dissolving gold in aqua regia.[3][4] It typically exists as a hydrated form, HAuCl₄·n H₂O, appearing as yellow-orange crystals.[5] The synthesis of high-purity tetrachloroauric acid is the foundational step for much of the research and development involving gold nanoparticles and other gold-based pharmaceuticals.[1][6] Two principal methods for its synthesis from bulk gold are prevalent: dissolution in aqua regia and direct reaction with chlorine gas.

Synthesis Method 1: Dissolution in Aqua Regia

The most traditional and widely known method for dissolving gold is through the use of aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 volume ratio.[7][8]

Chemical Mechanism

The potent dissolving power of aqua regia lies in the combined action of its constituent acids. Nitric acid is a powerful oxidizing agent that can oxidize gold to form gold(III) ions (Au³⁺).[7][9] The hydrochloric acid then provides chloride ions (Cl⁻) which react with the gold ions to form the stable tetrachloroaurate(III) anion ([AuCl₄]⁻).[8][10] This complex formation shifts the reaction equilibrium, allowing for the continued oxidation and dissolution of the gold metal.[11]

The overall simplified reaction can be represented as: Au(s) + 4HCl(aq) + HNO₃(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)

Upon mixing, nitric and hydrochloric acids react to form volatile and highly reactive species, including nitrosyl chloride (NOCl) and chlorine gas (Cl₂), which are key to the dissolution process.[7][9]

HNO₃(aq) + 3HCl(aq) → NOCl(g) + Cl₂(g) + 2H₂O(l)

Experimental Protocol

Materials and Equipment:

-

Bulk gold (e.g., foil, powder, or pellets)

-

Concentrated hydrochloric acid (37%)

-

Concentrated nitric acid (70%)

-

Fume hood

-

Heat-resistant glassware (e.g., Pyrex beaker or flask)

-

Hot plate with stirring capability

-

Glass stirring rod

-

Distilled or deionized water

Procedure:

-

Preparation of Aqua Regia: Inside a certified chemical fume hood, carefully and slowly add one part concentrated nitric acid to three parts concentrated hydrochloric acid in a heat-resistant glass container.[12] Caution: Always add nitric acid to hydrochloric acid. The reaction is exothermic and produces toxic fumes.[13] The solution will turn yellow-orange and fume.[8] Prepare only the amount of aqua regia needed for the immediate experiment, as it is unstable and loses its potency.[8][10]

-

Dissolution of Gold: Place the bulk gold into a clean, heat-resistant beaker or flask. Add the freshly prepared aqua regia to the container with the gold.[14] The amount of aqua regia should be sufficient to fully submerge the gold.

-

Heating and Stirring: Gently heat the mixture on a hot plate at a controlled temperature (e.g., 50-60°C) and stir continuously.[14][15] Heating increases the reaction rate, but excessive heat can lead to the decomposition of aqua regia and loss of reactive species.

-

Completion of Dissolution: Continue heating and stirring until the gold is completely dissolved. The solution will be a clear, yellow-orange liquid.

-

Removal of Excess Nitric Acid: After the gold has dissolved, it is crucial to remove any residual nitric acid, which can interfere with subsequent applications. This is typically achieved by repeatedly adding small portions of concentrated hydrochloric acid and gently heating the solution to evaporate the excess acid and nitrogen oxides (visible as brown fumes).[16] This step is repeated until no more brown fumes are evolved upon heating.

-

Final Product: The resulting solution is tetrachloroauric acid in hydrochloric acid. It can be carefully evaporated to obtain crystalline HAuCl₄·nH₂O or used directly in solution for further applications.

Quantitative Data

The efficiency of gold dissolution in aqua regia is dependent on several factors, including temperature, acid concentration, and the surface area of the gold.

| Parameter | Condition | Observation | Reference |

| Temperature | 40°C | Minor gold dissolution. | [15] |

| 80°C | Significant gold dissolution. At 32% aqua regia concentration, 30 minutes was sufficient for maximum dissolution. | [15] | |

| Acid Concentration | 8% Aqua Regia at 80°C | Over 50% of leachable gold dissolved in 120 minutes. | [15] |

| 32% Aqua Regia at 80°C | Maximum gold dissolution achieved in 30 minutes. | [15] | |

| Yield | Not specified | The reaction is generally quantitative, leading to high yields of tetrachloroauric acid. | [17] |

Synthesis Method 2: Reaction with Chlorine Gas

An alternative method for synthesizing tetrachloroauric acid involves bubbling chlorine gas (Cl₂) through an aqueous suspension of gold. This method can produce a high-purity solution of HAuCl₄ without the presence of nitric acid byproducts.[6][18]

Chemical Mechanism

In this process, chlorine acts as the oxidizing agent, directly reacting with the metallic gold in the presence of water and chloride ions (from added HCl or formed in situ) to produce the tetrachloroaurate(III) anion.

The overall reaction is: 2Au(s) + 3Cl₂(g) + 2H₂O(l) → 2HAuCl₄(aq) + H₂(g) (Note: The exact stoichiometry and intermediates can be more complex, often requiring a source of chloride ions for stability.)

A more practical representation where chlorine is bubbled through water containing gold is: 2Au(s) + 3Cl₂(g) → 2AuCl₃(s) AuCl₃(s) + Cl⁻(aq) → [AuCl₄]⁻(aq)

Experimental Protocol

Materials and Equipment:

-

Bulk gold (pellets or flattened foil to increase surface area)

-

Chlorine gas source (e.g., from a cylinder or generated in situ)

-

Reaction flask (e.g., two-neck round-bottom flask)

-

Gas dispersion tube (bubbler)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Scrubber to neutralize excess chlorine gas (e.g., sodium thiosulfate (B1220275) solution)

-

High-purity water (e.g., Milli-Q)

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus in a fume hood. Place the bulk gold and high-purity water into the reaction flask.[6] The flask should be equipped with a gas inlet (connected to the chlorine source via a gas dispersion tube) and a gas outlet connected to a scrubber.

-

Chlorine Gas Introduction: Begin stirring the gold-water (B15133966) mixture and gently heat it to the desired temperature (e.g., 50°C).[6] Slowly bubble chlorine gas through the solution.

-

Reaction Progression: Continue bubbling chlorine gas and stirring until all the gold has dissolved. The reaction progress can be monitored visually.

-

Completion and Final Product: Once the gold is fully dissolved, stop the flow of chlorine gas and allow the system to be purged with an inert gas (e.g., nitrogen) to remove any remaining dissolved chlorine. The resulting high-purity aqueous solution of tetrachloroauric acid can be used directly for applications like nanoparticle synthesis.[6]

Quantitative Data

The rate of this reaction is influenced by temperature and the surface area of the gold.

| Temperature | Gold Form | Reaction Time | Observation | Reference |

| Room Temperature (approx. 25°C) | 281 mg pellet | > 150 hours | Very slow dissolution. | [19] |

| 50°C | 268 mg pellet | ~ 40 hours | Satisfactory reaction rate. | [6][19] |

| 60°C | 319 mg pellet | ~ 25 hours | Increased reaction rate. | [19] |

| 70°C | 357 mg pellet | ~ 15 hours | Further increased reaction rate. | [19] |

Visualization of Experimental Workflows

Aqua Regia Synthesis Workflow

Caption: Workflow for tetrachloroauric acid synthesis using aqua regia.

Chlorine Gas Synthesis Workflow

Caption: Workflow for tetrachloroauric acid synthesis using chlorine gas.

Safety Precautions

The synthesis of tetrachloroauric acid involves hazardous materials and requires strict adherence to safety protocols.

-

Aqua Regia:

-

Corrosive and Oxidizing: Aqua regia is extremely corrosive and a powerful oxidizing agent. It can cause severe burns to the skin and eyes.[12][20]

-

Toxic Fumes: The reaction produces toxic gases, including nitrogen oxides and chlorine.[21][22] All work must be conducted in a well-ventilated chemical fume hood.[12][21]

-

Explosion Hazard: Never store aqua regia in a closed container, as the evolution of gases can lead to a pressure buildup and explosion.[12][22] It should be prepared fresh for each use.[21] Mixing with organic compounds can also cause an explosion.[12][21]

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves, must be worn at all times.[13][21]

-

-

Chlorine Gas:

-

Toxicity: Chlorine gas is highly toxic and can cause severe respiratory distress. Work must be performed in a fume hood.

-

Handling: Use a proper gas regulation system and ensure all connections are secure to prevent leaks. A scrubber containing a neutralizing agent (e.g., sodium thiosulfate solution) is essential to treat the excess chlorine gas exiting the reaction vessel.[6]

-

Conclusion

The synthesis of tetrachloroauric acid from bulk gold is a fundamental process for research and development in gold-based technologies. The choice between the aqua regia and chlorine gas methods depends on the specific requirements of the application, including purity needs, available equipment, and scale of the synthesis. While the aqua regia method is robust and widely practiced, the chlorine gas method offers a route to a higher purity product free from nitrogen-containing species. In all cases, a thorough understanding of the chemical principles and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important gold precursor.

References

- 1. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 2. Experienced supplier of Tetrachloroauric(III) acid,16903-35-8,Chloroauric acid [riyngroup.com]

- 3. grokipedia.com [grokipedia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tetrachloroauric acid | AuCl4.H | CID 122706823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aqua Regia - LNF Wiki [lnf-wiki.eecs.umich.edu]

- 8. Aqua regia | Magnificent molecules | RSC Education [edu.rsc.org]

- 9. LBMA | Aqua Regia Refining [lbma.org.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. epfl.ch [epfl.ch]

- 14. 2.7.4. Synthesis of Acid chloroauric trihydrate (HAuCl4.3H2O) [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. A Straightforward Route to Tetrachloroauric Acid from Gold Metal and Molecular Chlorine for Nanoparticle Synthesis [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. ehs.wwu.edu [ehs.wwu.edu]

- 21. - Division of Research Safety | Illinois [drs.illinois.edu]

- 22. ehs.dartmouth.edu [ehs.dartmouth.edu]

An In-depth Technical Guide to the Stability and Long-term Storage of Tetrachloroauric Acid (HAuCl₄) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the stability of tetrachloroauric acid (HAuCl₄) solutions and outlines best practices for their long-term storage. Ensuring the integrity of HAuCl₄ solutions is critical for the reproducibility of experiments in various applications, including the synthesis of gold nanoparticles, catalysis, and the development of gold-based therapeutics.

Core Concepts of HAuCl₄ Solution Stability

Tetrachloroauric acid, a prominent precursor for gold-based materials, is susceptible to degradation in aqueous solutions. The stability of the [AuCl₄]⁻ complex is primarily influenced by pH, light exposure, temperature, and the concentration of the solution itself. Degradation typically proceeds through two main pathways: hydrolysis and reduction.

Hydrolysis: In aqueous solutions, the chloride ligands of the [AuCl₄]⁻ complex can be progressively replaced by hydroxide (B78521) ions (OH⁻), forming a series of aquated and hydroxo species. This process is highly dependent on the pH of the solution. At lower pH values (acidic conditions), the equilibrium favors the stable [AuCl₄]⁻ anion. As the pH increases, hydrolysis becomes more pronounced, leading to the formation of species such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻, and ultimately [Au(OH)₄]⁻. This speciation can significantly impact the reactivity of the gold precursor and is a key factor in the irreproducibility of synthetic protocols if not controlled.

Reduction: The gold(III) center in the [AuCl₄]⁻ complex is a strong oxidizing agent and can be reduced to gold(I) or metallic gold (Au(0)). This reduction can be initiated by various factors, including exposure to light (photoreduction), the presence of reducing agents, or disproportionation reactions. The formation of Au(0) is often observed as a color change in the solution, from yellow to purple or blue, and the appearance of a precipitate.

Factors Influencing Stability and Recommended Storage Conditions

To ensure the long-term stability of HAuCl₄ solutions, it is imperative to control the environmental conditions.

| Parameter | Recommendation | Rationale |

| pH | Maintain at pH < 4, ideally by preparing the solution in dilute HCl (e.g., 0.1 M HCl) | Suppresses the hydrolysis of the [AuCl₄]⁻ complex, preventing the formation of less stable hydroxo species.[1] |

| Light Exposure | Store in amber glass bottles or wrap containers in aluminum foil to protect from light. | Minimizes photochemical reduction of Au(III) to Au(I) or Au(0). The quantum yields for halogen photoelimination from Au(III) complexes can be significant, generally between 10% and 20%.[2] |

| Temperature | Store at low temperatures, typically 4°C. | Reduces the rate of both hydrolysis and reduction reactions. Long-term storage is recommended at 4°C.[3] |

| Container Material | Use glass containers. Avoid contact with metal spatulas or containers. | HAuCl₄ is corrosive to metals.[4] |

| Purity of Water | Use high-purity, deionized water for solution preparation. | Avoids introduction of potential reducing agents or other interfering ions. |

Illustrative Long-Term Stability Data

While specific long-term stability data is highly dependent on the precise storage conditions and initial solution purity, the following table provides an illustrative example of expected stability based on the principles outlined above. The percentage of HAuCl₄ remaining is a qualitative estimate based on literature consensus.

| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |

| 4°C, Dark, pH 2 | >99% | >98% | >97% | >95% |

| 4°C, Dark, pH 7 | ~95% | ~90% | ~80% | <70% |

| 25°C, Dark, pH 2 | ~98% | ~95% | ~90% | ~85% |

| 25°C, Light, pH 7 | <90% | <70% | <50% | <30% |

Experimental Protocols

Preparation of a Standard HAuCl₄ Stock Solution (e.g., 0.01 M in 0.1 M HCl)

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

Concentrated hydrochloric acid (HCl)

-

High-purity, deionized water

-

Volumetric flasks

-

Amber glass storage bottle

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) as HAuCl₄ is corrosive and an irritant.

-

Calculate Required Mass: Determine the mass of HAuCl₄·3H₂O needed to prepare the desired volume and concentration of the stock solution (Molar mass of HAuCl₄·3H₂O is approximately 393.83 g/mol ). For 100 mL of a 0.01 M solution, 0.3938 g is required.

-

Prepare Dilute HCl: Prepare a 0.1 M HCl solution by diluting concentrated HCl in deionized water.

-

Dissolution: Accurately weigh the calculated mass of HAuCl₄·3H₂O and transfer it to a volumetric flask.

-

Dissolve and Dilute: Add a portion of the 0.1 M HCl to the flask and swirl to dissolve the solid. Once dissolved, bring the solution to the final volume with 0.1 M HCl.

-

Storage: Transfer the solution to a clean, labeled amber glass bottle and store at 4°C in the dark.

Protocol for Monitoring HAuCl₄ Solution Stability using UV-Vis Spectrophotometry

Objective: To quantitatively assess the concentration of HAuCl₄ in a solution over time to determine its stability.

Materials:

-

HAuCl₄ solution to be tested

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

High-purity, deionized water (for dilutions if necessary)

-

0.1 M HCl (as a diluent to maintain consistent pH)

Procedure:

-

Initial Measurement (Time = 0):

-

Prepare a fresh HAuCl₄ solution according to the protocol in section 3.1 or use the solution to be tested immediately after preparation.

-

Calibrate the UV-Vis spectrophotometer.

-

If the solution is concentrated, perform an accurate dilution with 0.1 M HCl to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0).

-

Record the full UV-Vis spectrum (e.g., from 200 to 600 nm) and note the absorbance at the characteristic peak for [AuCl₄]⁻, which is typically around 313 nm.[1] This will serve as the baseline concentration.

-

-

Long-Term Monitoring:

-

Store the stock solution under the desired conditions (e.g., 4°C, dark).

-

At predetermined time intervals (e.g., weekly, monthly), withdraw a sample of the solution.

-

Allow the sample to equilibrate to room temperature.

-

Measure the UV-Vis spectrum in the same manner as the initial measurement, using the same dilution factor if applicable.

-

Record the absorbance at 313 nm.

-

-

Data Analysis:

-

Calculate the concentration of HAuCl₄ at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity can be determined from a calibration curve of freshly prepared standards.

-

Express the stability as the percentage of the initial concentration remaining at each time point.

-

Plot the percentage of HAuCl₄ remaining versus time to visualize the degradation kinetics.

-

Visualization of Degradation Pathways and Experimental Workflows

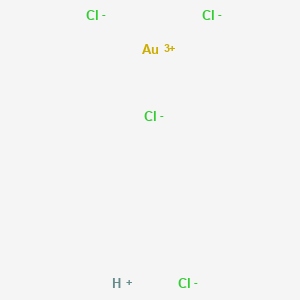

Degradation Pathways of [AuCl₄]⁻

Caption: Key degradation pathways of the [AuCl₄]⁻ ion in aqueous solution.

Experimental Workflow for HAuCl₄ Stability Testing

Caption: Workflow for conducting a long-term stability study of HAuCl₄ solutions.

By adhering to the storage conditions and analytical protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of their HAuCl₄ solutions, leading to more reliable and reproducible experimental outcomes.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of Tetrachloroauric Acid Waste

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the necessary precautions and procedures for the safe handling and disposal of tetrachloroauric acid (HAuCl₄) waste. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Understanding the Hazards of Tetrachloroauric Acid

Tetrachloroauric acid is a corrosive and toxic compound that requires careful handling.[1][2][3][4][5][6][7][8] It can cause severe skin and eye burns upon contact.[1][2][3] Inhalation of its dust or vapors may lead to respiratory tract irritation and potential burns.[1] Ingestion can cause severe damage to the digestive tract.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when working with this chemical.

Safe Handling Procedures

When handling tetrachloroauric acid, the following safety measures must be implemented:

-

Engineering Controls : Always handle tetrachloroauric acid in a well-ventilated chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[1][2][4]

-

Skin Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing to prevent skin exposure.[1][2][4]

-

Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[1][8]

-

-

General Hygiene : Wash hands thoroughly after handling the chemical.[2][3] Do not eat, drink, or smoke in the laboratory.[8]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

-

Small Spills : Carefully neutralize with a mild alkaline substance like sodium bicarbonate and absorb the mixture with an inert material (e.g., sand or vermiculite).[6]

-

Large Spills : Evacuate the area and follow institutional emergency procedures for hazardous material cleanup.

Waste Treatment and Disposal: A Two-Step Process

The primary goal of tetrachloroauric acid waste disposal is to recover the gold and neutralize the remaining acidic solution. This is typically a two-step process involving precipitation of elemental gold followed by neutralization of the supernatant.

Step 1: Gold Precipitation from Tetrachloroauric Acid Solution

The most common and effective method for precipitating gold from a chloroauric acid solution is through chemical reduction using sodium metabisulfite (B1197395) (Na₂S₂O₅).[9]

Chemical Principle

In an acidic solution, sodium metabisulfite generates sulfur dioxide (SO₂), which acts as a reducing agent, converting gold(III) ions to elemental gold.[9] The overall simplified chemical reaction is:

2HAuCl₄(aq) + 3Na₂S₂O₅(s) + 3H₂O(l) → 2Au(s)↓ + 3Na₂SO₄(aq) + 3H₂SO₄(aq) + 8HCl(aq)[9]

The precipitated gold typically appears as a brown powder.[10]

Experimental Protocol for Gold Precipitation

-

Solution Preparation : Place the tetrachloroauric acid waste solution in a suitable beaker within a fume hood. If the solution is highly concentrated, it can be diluted with deionized water.[9]

-

pH Adjustment : Measure the pH of the solution. For optimal results and to minimize the co-precipitation of other metals, adjust the pH to a range of 1.5 to 2.5 by carefully adding concentrated hydrochloric acid if necessary.[9]

-

Preparation of Reducing Agent : Prepare a 10-20% (w/v) solution of sodium metabisulfite in deionized water. This solution should be freshly prepared.[9]

-

Precipitation : Slowly add the sodium metabisulfite solution to the tetrachloroauric acid solution while stirring. Continue adding the reducing agent until no further brown precipitate is formed.[9]

-

Confirmation of Complete Precipitation : To ensure all dissolved gold has been precipitated, take a drop of the clear supernatant and test it with a stannous chloride solution. A purple or black color indicates the presence of residual dissolved gold, requiring the addition of more sodium metabisulfite solution.[9]

-

Digestion of Precipitate : Allow the gold precipitate to settle for at least one hour. Gentle warming can help the gold particles to agglomerate, but avoid boiling.[9]

-

Filtration and Washing : Carefully decant the supernatant. Transfer the gold precipitate to a filter and wash it several times with hot deionized water to remove residual acids and salts. A final wash with dilute hydrochloric acid can help remove some metallic impurities, followed by another wash with deionized water until the filtrate is neutral.[9]

-

Drying : Dry the purified gold powder in a drying oven at a temperature below 150°C.[9]

Quantitative Data on Gold Recovery

| Parameter | Value/Condition | Outcome |

| Purity of Recovered Gold | Following reduction with sodium metabisulfite and washing. | 97.04%[11] |

| Recovery Efficiency | Glycine-based system at pH 9.3 and 60°C. | 89.3% in 6 hours[1] |

| Optimal pH for Recovery | Using magnetite for gold recovery. | 86.5% recovery at pH 6-7[12] |

Step 2: Neutralization of the Remaining Acidic Waste

The supernatant liquid remaining after gold precipitation is acidic and may contain other dissolved base metals. This solution must be neutralized before disposal.

Chemical Principle

Neutralization involves adding a base to the acidic solution to raise the pH to a neutral range (typically 6-9). This process converts the strong acids into water and a salt. If other metals are present, they will precipitate out as metal hydroxides.

Experimental Protocol for Neutralization

-

Safety Precautions : Perform the neutralization in a fume hood, wearing appropriate PPE. The reaction can generate heat, so it's advisable to place the beaker in an ice-water bath.[4]

-

Dilution : Dilute the acidic waste solution by adding it to a larger volume of water. Always add acid to water, never the other way around.[6]

-

Addition of Base : Slowly add a base, such as a 6 N solution of sodium hydroxide (B78521) (NaOH) or a slurry of sodium carbonate (Na₂CO₃), to the acidic solution while stirring continuously.[4]

-

pH Monitoring : Monitor the pH of the solution using a pH meter or pH paper.[4]

-

Endpoint : Continue adding the base until the pH of the solution is between 6 and 9.[6]

-

Precipitation of Metal Hydroxides : As the pH increases, any dissolved base metals will precipitate out of the solution as hydroxides.

-

Filtration : Filter the neutralized solution to separate the precipitated metal hydroxides.

-

Disposal : The remaining liquid, now with a neutral pH and reduced metal content, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. The filtered metal hydroxide sludge should be disposed of as hazardous waste.

Quantitative Data on Metal Hydroxide Precipitation

The solubility of metal hydroxides is highly dependent on the pH of the solution. The following table provides the optimal pH for the precipitation of common base metals that may be present in the waste stream.

| Metal Ion | Optimal pH for Precipitation |

| Copper (Cu²⁺) | ~8.1[13] |

| Nickel (Ni²⁺) | ~10.8[13] |

| Zinc (Zn²⁺) | ~10.1[13] |

| Iron (Fe³⁺) | ~7.5 |

Note: This data is indicative, and the optimal pH can vary based on the specific composition of the waste solution.

Visualizing the Process

To further clarify the procedures, the following diagrams illustrate the key pathways and workflows.

Conclusion

The safe handling and disposal of tetrachloroauric acid waste are paramount in a laboratory setting. By following these detailed protocols, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this hazardous material, ensure the recovery of valuable gold, and maintain compliance with environmental regulations. Always consult your institution's specific safety guidelines and waste disposal procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. appliedmechtech.com [appliedmechtech.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]

A Comprehensive Technical Guide to the Solubility of Tetrachloroauric (III) Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of tetrachloroauric (III) acid (HAuCl₄), a pivotal compound in nanotechnology, catalysis, and pharmaceutical development. Understanding its solubility in various organic solvents is critical for reaction kinetics, purification processes, and the synthesis of gold-based nanomaterials and active pharmaceutical ingredients.

Core Concepts in Solubility

Tetrachloroauric (III) acid, in its solid form, is a hydrophilic and protic solute. Its dissolution in organic solvents is governed by the principle of "like dissolves like," where polar solvents are generally more effective at dissolving polar or ionic compounds. The presence of oxygen-containing functional groups, such as hydroxyls (-OH) in alcohols and ethers (-O-), enhances the solubility of HAuCl₄ through dipole-dipole interactions and hydrogen bonding. The hydration state of HAuCl₄ (anhydrous vs. hydrated) can also significantly impact its solubility, with the anhydrous form often exhibiting lower solubility in certain organic solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Formula | Qualitative Solubility | Semi-Quantitative Data | Citations |

| Protic Solvents | |||||

| Water | H₂O | Highly Soluble | 350 g / 100 g H₂O | [1][2] | |

| Methanol | CH₃OH | Soluble | Miscible | [3][4] | |

| Ethanol | C₂H₅OH | Soluble | Miscible; Sparingly soluble (anhydrous form) | [3][4] | |

| Aprotic Solvents | |||||

| Acetone | C₃H₆O | Soluble | Miscible | [3][4] | |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Miscible; A 3% solution is clear and bright; Sparingly soluble (anhydrous form) | [3][4] | |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Miscible | [3][4] | |

| Acetonitrile | CH₃CN | Soluble | - | [5] | |

| Dibutyl Ether | (C₄H₉)₂O | Soluble | > 1 M (in dry form) | [1] | |

| Diethylene Glycol | C₄H₁₀O₃ | Soluble | > 1 M (in dry form) | [1] | |

| Chloroform | CHCl₃ | Slightly Soluble | - | [3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of tetrachloroauric (III) acid in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of HAuCl₄ in a specific organic solvent at a given temperature.

Materials:

-

Tetrachloroauric (III) acid (specify hydrate (B1144303) form)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer (for concentration analysis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of HAuCl₄ and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for HAuCl₄ in that solvent.

-

Determine the concentration of HAuCl₄ in the saturated solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of tetrachloroauric (III) acid in a given organic solvent.

Caption: Workflow for determining HAuCl4 solubility.

References

The Citrate Reduction of Tetrachloroauric Acid: A Comprehensive Technical Guide to the Synthesis of Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism between tetrachloroauric acid (HAuCl₄) and sodium citrate (B86180), a cornerstone of gold nanoparticle (AuNP) synthesis widely known as the Turkevich method. This document elucidates the core chemical principles, provides detailed experimental protocols, and presents quantitative data to empower researchers in the controlled synthesis of AuNPs for various applications, including drug delivery, diagnostics, and catalysis.

Core Reaction Mechanism

The synthesis of gold nanoparticles via the citrate reduction method is a complex process involving the reduction of gold (III) ions to elemental gold (Au⁰), followed by nucleation and particle growth. While seemingly straightforward, the reaction proceeds through several key steps, with sodium citrate playing a multifaceted role as a reducing agent, a capping agent, and a pH mediator.

Initially, upon the addition of sodium citrate to a boiling aqueous solution of HAuCl₄, the citrate ions act as the primary reductant. The overall reaction has been understood to occur in a series of steps. A newer understanding of the mechanism suggests a two-step reduction process where Au³⁺ is first reduced to Au⁺ and subsequently to Au⁰.[1] This is a departure from earlier theories that proposed a disproportionation reaction.

A crucial intermediate formed during the oxidation of citrate is acetone (B3395972) dicarboxylate.[1][2] This intermediate has been identified as a key stabilizer and a stronger reducing agent than citrate itself, playing a significant role in the overall reaction kinetics and the final nanoparticle characteristics.[1]

The process can be broadly categorized into the following stages:

-

Induction Phase: A lag phase where the initial reduction of Au³⁺ occurs.

-

Nucleation: The formation of small gold nuclei (seeds) from the reduced Au⁰ atoms. This is a critical step that dictates the final number of nanoparticles.[3]

-

Growth Phase: The subsequent reduction of remaining gold ions onto the surface of the existing nuclei, leading to an increase in particle size. This seed-mediated growth mechanism is responsible for the typically narrow size distribution of AuNPs produced by this method.[3]

-

Stabilization: Citrate ions and their oxidation products adsorb onto the surface of the growing nanoparticles, creating a negatively charged layer that prevents aggregation through electrostatic repulsion.[4][5][6]

The overall reaction is highly sensitive to experimental parameters such as the molar ratio of citrate to gold, pH, and temperature, all of which can be tuned to control the final size and shape of the nanoparticles.[4][7][8]

Quantitative Data Presentation

The size of the synthesized gold nanoparticles is critically dependent on the molar ratio of sodium citrate to tetrachloroauric acid. The following tables summarize typical quantitative data reported in the literature.

| Molar Ratio (Citrate:HAuCl₄) | Mean Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Reference(s) |

| 0.5 | ~150 | > 0.20 | [7] |

| 1.5 | 50 | Bimodal | [7] |

| 2.4 | ~30 | < 0.20 | [7] |

| 2.8 | 15 | < 0.20 | [7] |

| 4 | 10-15 | < 0.20 | [7] |

| HAuCl₄ Concentration (mM) | Sodium Citrate Concentration (mM) | Resulting Nanoparticle Size (nm) | Reference(s) |

| 0.25 | 0.85 | 15-30 | [7] |

| 0.03 - 0.3 | 0.17 | 23-120 | [9] |

| 0.165 | 0.34 | Varies with pH | [10] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of gold nanoparticles using the Turkevich method.

Materials and Reagents

-

Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water (18 MΩ·cm)

-

Glassware (thoroughly cleaned, e.g., with aqua regia)

Standard Synthesis Protocol (for ~20 nm AuNPs)

-

Preparation of Solutions:

-

Prepare a 1.0 mM solution of HAuCl₄ in deionized water. For example, dissolve 0.0394 g of HAuCl₄·3H₂O in 100 mL of deionized water.

-

Prepare a 38.8 mM (1% w/v) solution of trisodium citrate. For example, dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of deionized water. It is recommended to use a freshly prepared citrate solution.[11]

-

-

Reaction Setup:

-

In a clean 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 100 mL of the 1.0 mM HAuCl₄ solution.

-

Place the flask on a stirring hotplate and heat the solution to a vigorous boil while stirring.

-

-

Initiation of Reaction:

-

Once the HAuCl₄ solution is boiling, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the flask with continuous stirring.

-

-

Observation of Color Change:

-

The solution will initially be a pale yellow. Upon addition of the citrate, it will become colorless and then gradually progress through gray, blue, and finally to a deep ruby red color. The final red color indicates the formation of spherical gold nanoparticles.

-

-

Completion and Cooling:

-

Continue to boil the solution for an additional 10-15 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

-

-

Storage:

-

Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C for long-term stability.

-

Visualizations

Reaction Pathway Diagram

Caption: Simplified reaction pathway for the citrate reduction of HAuCl₄.

Experimental Workflow Diagram

Caption: Standard experimental workflow for the Turkevich synthesis of gold nanoparticles.

References

- 1. Mechanistic insights of the reduction of gold salts in the Turkevich protocol - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 5. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 6. Citrate Coordination and Bridging of Gold Nanoparticles: The Role of Gold Adatoms in AuNP Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

An In-Depth Technical Guide to the Hydrolysis and Speciation of Tetrachloroauric Acid (HAuCl₄) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aqueous chemistry of tetrachloroauric acid (HAuCl₄), focusing on its hydrolysis and the resulting gold(III) species. Understanding the speciation of gold(III) in solution is critical for a wide range of applications, including the synthesis of gold nanoparticles, the development of gold-based therapeutics, and analytical methodologies for gold quantification.

Introduction to the Aqueous Chemistry of HAuCl₄

Tetrachloroauric acid is an inorganic compound that, in aqueous solution, exists as the planar [AuCl₄]⁻ anion and a hydrated proton. The gold atom in [AuCl₄]⁻ possesses a +3 oxidation state. The stability and reactivity of this complex are highly dependent on the solution's pH and the concentration of chloride ions. In aqueous environments, the [AuCl₄]⁻ ion undergoes hydrolysis, a process where chloride ligands are sequentially replaced by hydroxide (B78521) ions. This leads to a complex equilibrium involving various aquachloro- and aquachlorohydroxo-gold(III) species.

The speciation of HAuCl₄ in an aqueous solution can be generalized by the following equilibrium reaction:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻

The extent of hydrolysis and the predominant gold species in solution are crucial factors influencing reaction kinetics, product formation, and biological interactions.

Hydrolysis Pathway and Speciation of Gold(III)

The hydrolysis of the tetrachloroaurate(III) anion, [AuCl₄]⁻, is a stepwise process. As the pH of the solution increases, the chloride ligands are progressively substituted by hydroxide groups. This results in a series of complex ions, each with distinct chemical properties. The general speciation is a mixture of [AuClₓ(OH)₄₋ₓ]⁻ where x can range from 0 to 4.[1]

At low pH values, the fully chlorinated species, [AuCl₄]⁻, is predominant. As the pH rises, hydrolyzed species such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, and [AuCl(OH)₃]⁻ begin to form. In strongly alkaline solutions, the tetrachloroaurate (B171879) ion can be completely converted to the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻.[1][2] It has been observed that in aqueous solutions with a pH around 10.35, [AuCl(OH)₃]⁻ can coexist with [Au(OH)₄]⁻.[1]

The following diagram illustrates the sequential hydrolysis of the [AuCl₄]⁻ ion.

Quantitative Data on Hydrolysis Equilibria

The hydrolysis of [AuCl₄]⁻ has been studied quantitatively, and equilibrium constants for the various steps have been determined. These constants are essential for predicting the speciation of gold(III) under specific solution conditions.

| Equilibrium Reaction | Logarithm of Equilibrium Constant (log K) | Conditions | Reference |

| [AuCl₄]⁻ + H₂O ⇌ [AuCl₃(OH)]⁻ + H⁺ + Cl⁻ | -5.87 (pK) | I = 2 mol·dm⁻³ (HClO₄), 20 °C | [3][4] |

| [AuCl₄]⁻ + 2H₂O ⇌ [AuCl₂(OH)₂]⁻ + 2H⁺ + 2Cl⁻ | -10.7 ± 0.2 (pK) | μ = 1.0 M, 25 °C | [5][6] |

| Au³⁺ + 4Cl⁻ ⇌ [AuCl₄]⁻ | 24.49 ± 0.07 (log β₄) | I = 2 mol·dm⁻³ (HClO₄), 20 °C | [3][4] |

| Au³⁺ + 3Cl⁻ ⇌ [AuCl₃] | 19.19 ± 0.09 (log β₃) | I = 2 mol·dm⁻³ (HClO₄), 20 °C | [3][4] |

| Au³⁺ + 2Cl⁻ ⇌ [AuCl₂] | 13.42 ± 0.05 (log β₂) | I = 2 mol·dm⁻³ (HClO₄), 20 °C | [3][4] |

| Au³⁺ + Cl⁻ ⇌ [AuCl] | 6.98 ± 0.08 (log β₁*) | I = 2 mol·dm⁻³ (HClO₄), 20 °C | [3][4] |

Note: β represents conventional stability constants where [AuClᵢ] = Σ[AuClᵢ(OH)ⱼ(H₂O)₄₋ᵢ₋ⱼ] at a constant i.

Experimental Protocols for Speciation Studies

The study of gold(III) hydrolysis and speciation relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Preparation of HAuCl₄ Stock Solution

A standardized stock solution of HAuCl₄ is the starting point for all speciation studies.

Materials:

-

HAuCl₄·3H₂O or HAuCl₄·4H₂O (analytical grade)

-

Deionized or distilled water

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Calculate the required mass of HAuCl₄·nH₂O to prepare a solution of the desired concentration (e.g., 0.1 mol/L).

-

Accurately weigh the calculated mass of the gold salt using an analytical balance.

-

Transfer the solid to a volumetric flask of the appropriate volume.

-

Add a portion of deionized water to the flask and dissolve the solid completely by gentle swirling.

-

Once the solid is fully dissolved, dilute the solution to the calibration mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Transfer the prepared solution to a clean, dry, and clearly labeled storage bottle. It is advisable to store the solution in the dark to prevent photochemical reactions.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for monitoring the changes in the electronic absorption spectra of the gold complexes as hydrolysis proceeds. The different [AuClₓ(OH)₄₋ₓ]⁻ species exhibit distinct ligand-to-metal charge transfer (LMCT) bands.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Thermostatted cell holder

Procedure:

-

Prepare a series of HAuCl₄ solutions with varying pH values by adding small, precise amounts of a standard acid (e.g., HClO₄) or base (e.g., NaOH) solution.

-

Allow the solutions to equilibrate for a sufficient period (this can range from minutes to days) at a constant temperature.

-

Measure the pH of each solution using a calibrated pH meter.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 200-500 nm).

-

The systematic shift in the position and intensity of the absorption maxima can be correlated with the formation of different hydrolyzed species.

-

Deconvolution of the spectra can be used to determine the relative concentrations of each species at a given pH.

The following diagram outlines the workflow for a typical UV-Vis spectrophotometric analysis of HAuCl₄ hydrolysis.

Potentiometric Titration

Potentiometric titration can be employed to determine the concentration of [AuCl₄]⁻ in solution, often by precipitation with a suitable titrant. This technique is particularly useful for quantifying the total amount of the tetrachloroaurate species.

Apparatus:

-

Potentiometer with a suitable ion-selective electrode (e.g., a chloride-selective electrode or a custom-made electrode sensitive to the titrant).

-

Reference electrode (e.g., Ag/AgCl).

-

Automatic titrator or burette.

-

Titration vessel.

Procedure:

-

Prepare a standard solution of a titrant that forms a stable, insoluble precipitate with [AuCl₄]⁻, such as hexadecylpyridinium chloride (CPC).[7]

-

Pipette a known volume of the HAuCl₄ solution into the titration vessel.

-

Immerse the indicator and reference electrodes in the solution.

-

Titrate the solution with the standard titrant, recording the potential (in millivolts) as a function of the volume of titrant added.

-

The endpoint of the titration, corresponding to the complete precipitation of [AuCl₄]⁻, is identified by a sharp change in the potential.

-

The concentration of [AuCl₄]⁻ in the original sample can be calculated from the volume of titrant used at the equivalence point.

Conclusion

The hydrolysis and speciation of tetrachloroauric acid in aqueous solutions are complex processes governed by pH and chloride ion concentration. A thorough understanding of these equilibria is paramount for controlling the outcomes of chemical reactions involving gold(III) and for interpreting its interactions in biological systems. The experimental techniques outlined in this guide provide a robust framework for researchers to investigate and quantify the various gold(III) species present in solution, thereby enabling more precise control over their applications in science and technology.

References

- 1. kamatlab.com [kamatlab.com]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Preparation of HAuCl4 solution [periodni.com]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Gold Standard: An In-depth Technical Guide to the Electrochemical Properties of the AuCl4-/Au Redox Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of the tetrachloroaurate (B171879)/gold (AuCl4-/Au) redox couple, a fundamental system in fields ranging from analytical chemistry and materials science to drug delivery and catalysis. Understanding the intricacies of its electrochemical behavior is paramount for the rational design and optimization of novel technologies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms.

Core Electrochemical Parameters

The electrochemical behavior of the AuCl4-/Au redox couple is characterized by several key parameters that dictate its reactivity and applicability in various electrochemical systems. A summary of these quantitative data is presented in Table 1.

| Parameter | Value | Conditions | Reference(s) |

| Standard Reduction Potential (E°) | +1.002 V vs. SHE | 25 °C | [1][2][3] |

| +0.994 V vs. SHE | Not specified | [4] | |

| +0.85 V vs. SHE | Aqueous solution | [5] | |

| Formal Potential (E°') | ~0.38 V vs. SCE | 0.4 M NaCl | [4][6] |

| Reduction Mechanism | Two-step reduction: Au(III) → Au(I) → Au(0) | Various electrolytes | [7][8][9] |

| Influence of pH | Stable at low pH; hydroxylation at higher pH affects reactivity | Aqueous solutions | [10][11][12][13][14][15] |

| Influence of Supporting Electrolyte | Anions (e.g., Cl-, NO3-) can influence nanoparticle morphology and electron transfer kinetics | Various electrolytes | [16][17] |

Note: The standard reduction potential (E°) refers to the theoretical potential under standard conditions (1 M concentration, 1 atm pressure, 25 °C). The formal potential (E°') is the measured potential under specified experimental conditions and can vary significantly with the composition of the electrolyte.

Electrochemical Reduction Mechanism

The electrochemical reduction of the tetrachloroaurate(III) complex to metallic gold is a multi-step process. In aqueous solutions, it is generally accepted that the reduction proceeds via an intermediate gold(I) species.[7][8][9] This stepwise reduction has significant implications for controlling the nucleation and growth of gold nanostructures in electrochemical synthesis.

The overall reaction is:

AuCl₄⁻ + 3e⁻ → Au(s) + 4Cl⁻

However, the process can be broken down into the following steps:

-

AuCl₄⁻ + 2e⁻ → AuCl₂⁻ + 2Cl⁻

-

AuCl₂⁻ + e⁻ → Au(s) + 2Cl⁻

The relative rates of these steps, influenced by factors such as applied potential, pH, and the presence of stabilizing agents, determine the final morphology and properties of the deposited gold.

Influence of Experimental Conditions

Effect of pH

The pH of the electrolyte solution plays a critical role in the speciation of the gold(III) complex and, consequently, its electrochemical behavior. In highly acidic solutions (low pH), the tetrachloroaurate ion (AuCl₄⁻) is the predominant species and is relatively stable.[10] As the pH increases, hydroxyl ions (OH⁻) can substitute the chloride ligands, forming mixed chloro-hydroxy complexes (e.g., [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻).[12][13][15] This hydroxylation can alter the reduction potential and the kinetics of the electron transfer process. Generally, gold ions are more stable in highly acidic aqueous solutions.[10] The formation of gold nanoparticles is observed to decrease as the solution becomes more acidic.[10]

Role of the Supporting Electrolyte

The choice of supporting electrolyte can significantly impact the electrochemical deposition of gold. The anions and cations of the electrolyte can influence the structure of the electrochemical double layer, affect the adsorption of species onto the electrode surface, and alter the nucleation and growth mechanism of the gold deposit.[16][17] For instance, different background electrolytes can lead to variations in the morphology of electrodeposited gold nanoparticles.[16] The composition of the electrolyte can also have a pronounced effect on the electrocatalytic activity of the gold electrode surface.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the electrochemical properties of the AuCl4-/Au redox couple. Below are generalized methodologies for three key electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of the AuCl₄⁻/Au system. It provides information on reduction and oxidation potentials, electron transfer kinetics, and the stability of the electroactive species.

Objective: To characterize the redox potentials and study the electrochemical behavior of the AuCl₄⁻/Au couple.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE), Gold (Au) electrode, or Platinum (Pt) electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

Electrolyte: A solution of HAuCl₄ in a supporting electrolyte (e.g., 0.1 M HCl, 0.5 M H₂SO₄, or a buffered solution). A typical concentration of HAuCl₄ is in the range of 1-15 mM.[7][18][19]

-

Potentiostat/Galvanostat

Procedure:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and sonicate to remove any polishing residues.

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

De-aerate the electrolyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan. A typical potential window for the AuCl₄⁻/Au couple is from approximately +1.2 V to -0.2 V vs. SCE, though this may vary depending on the electrolyte.[4][7]

-

Set the scan rate, typically between 20 and 100 mV/s.[4][18]

-

Record the resulting voltammogram (current vs. potential).

Chronoamperometry

Chronoamperometry is used to study the kinetics of nucleation and growth during the electrodeposition of gold. By stepping the potential to a value where reduction occurs, the resulting current-time transient provides insights into the deposition mechanism.

Objective: To investigate the nucleation and growth of gold during electrodeposition.

Materials:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Prepare the electrode and electrochemical cell as described for cyclic voltammetry.

-

Set the initial potential to a value where no faradaic reaction occurs (e.g., a potential more positive than the reduction peak observed in the CV).

-

Step the potential to a value sufficiently negative to initiate the reduction of AuCl₄⁻.

-

Record the current as a function of time. The shape of the resulting chronoamperogram can be analyzed to determine the nucleation mechanism (e.g., instantaneous or progressive nucleation).[20][21]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface, including charge transfer resistance, double-layer capacitance, and diffusion processes.

Objective: To characterize the interfacial properties of the AuCl₄⁻/Au system.

Materials:

-

Same as for Cyclic Voltammetry.

-

Potentiostat with a frequency response analyzer.

Procedure:

-

Prepare the electrode and electrochemical cell as for cyclic voltammetry.

-

Set the DC potential to a specific value of interest (e.g., the formal potential or a potential in the double-layer region).

-

Apply a small amplitude AC potential perturbation (typically 5-10 mV) over a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).

-

Record the impedance response of the system.

-

The resulting data (Nyquist or Bode plots) can be fitted to an equivalent circuit model to extract quantitative parameters related to the electrochemical processes occurring at the interface.[22][23][24]

Conclusion

The AuCl₄⁻/Au redox couple exhibits rich and complex electrochemical behavior that is highly sensitive to experimental conditions. A thorough understanding of its fundamental properties, including redox potentials, reaction mechanisms, and the influence of pH and supporting electrolytes, is crucial for its application in diverse scientific and technological domains. The experimental protocols outlined in this guide provide a solid foundation for researchers to probe and harness the unique electrochemical characteristics of this important system.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solved Calculate the standard reduction potential for | Chegg.com [chegg.com]

- 3. Solved 5. Use the standard reduction potentials (Appendix M) | Chegg.com [chegg.com]

- 4. Studies on the reactions of [AuCl 4 ] − with different nucleophiles in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00247D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical studies of gold and chloride in ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of au nanoparticles at "all" pH by H2O2 reduction of HAuCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Electrocatalytic Activity of Au Electrodes Changes Significantly in Various Na+/K+ Supporting Electrolyte Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. researchgate.net [researchgate.net]

- 20. Electrochemical deposition of gold nanoparticles on carbon ultramicroelectrode arrays - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02326A [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Unraveling the Thermal Degradation of Tetrachloroauric Acid Hydrate: A Thermogravimetric Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrachloroauric(III) acid hydrate (B1144303) (HAuCl₄·nH₂O), a pivotal precursor in the synthesis of gold-based nanomaterials and catalysts, undergoes a multi-step thermal decomposition to yield high-purity metallic gold. A thorough understanding of this degradation process is paramount for the controlled and reproducible fabrication of gold nanostructures with desired morphologies and properties. This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of tetrachloroauric acid hydrate, detailing the decomposition pathway, associated mass losses, and the experimental protocols for its characterization.

Thermal Decomposition Pathway

The thermal degradation of tetrachloroauric acid hydrate is a sequential process involving dehydration followed by the successive reduction of gold chlorides to metallic gold. The exact temperatures and mass losses associated with each step can vary slightly depending on the hydration state of the starting material (typically trihydrate or tetrahydrate) and the experimental conditions, such as the heating rate and the surrounding atmosphere.

The generally accepted decomposition pathway for tetrachloroauric acid trihydrate (HAuCl₄·3H₂O) proceeds as follows:

Caption: Thermal decomposition pathway of HAuCl₄·nH₂O.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis provides quantitative data on the mass loss of a sample as a function of temperature. The following tables summarize the key decomposition stages and corresponding mass losses for different hydrates of tetrachloroauric acid as reported in the literature.

Table 1: Thermal Decomposition of HAuCl₄·3H₂O [1][2]

| Temperature Range (°C) | Mass Loss (%) | Evolved Gases | Solid Product |

| 75 - 235 | Varies | H₂O, HCl | AuCl₃ |

| ~225 and 250 - 320 | Varies | Cl₂ | AuCl, then Au |

| Total (75 - 320) | ~49.4 - 49.7 | Au |

Table 2: Thermal Decomposition of HAuCl₄·4H₂O [3]

| Temperature Range (°C) | Solid Product |

| 13.0 - 130.7 | HAuCl₄ |

| 130.7 - 186.8 | AuCl₃ |

| 186.8 - 247.3 | AuCl |

| 247.3 - 344.5 | Au |

Experimental Protocols

The following section outlines a typical experimental methodology for the thermogravimetric analysis of tetrachloroauric acid hydrate, based on common practices in the field.

Instrumentation and Parameters

A coupled Thermogravimetry-Differential Thermal Analysis (TG-DTA) system, often equipped with Evolved Gas Analysis (EGA) such as Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), is employed for a comprehensive analysis.

Caption: Generalized workflow for TGA of HAuCl₄·nH₂O.

Typical Experimental Conditions:

-

Sample Mass: 5 - 15 mg

-

Crucible: Alumina or platinum

-

Heating Rate: 5 - 20 °C/min

-

Temperature Range: Ambient to 600 °C

-

Atmosphere: Flowing inert gas (e.g., Argon) or an oxidative atmosphere (e.g., synthetic air, 80% Ar + 20% O₂) at a constant flow rate (e.g., 50-100 mL/min).

Procedure

-

Sample Preparation: A small, accurately weighed amount of tetrachloroauric acid hydrate is placed into the TGA crucible.

-

Instrument Setup: The TGA instrument is purged with the desired analysis gas for a sufficient time to ensure a stable and inert or oxidative environment. The temperature program is set according to the desired heating rate and final temperature.

-

Analysis: The analysis is initiated, and the sample is heated. The mass of the sample is continuously monitored and recorded as a function of temperature. Simultaneously, the DTA signal provides information on thermal events such as melting and decomposition.

-

Evolved Gas Analysis: The gases evolved from the sample during heating are transferred via a heated transfer line to the FTIR spectrometer and/or mass spectrometer for identification.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition steps and the percentage mass loss for each step. The EGA data is used to identify the chemical nature of the evolved gases, confirming the reaction mechanism.

Conclusion

The thermogravimetric analysis of tetrachloroauric acid hydrate reveals a well-defined, multi-step decomposition process. By carefully controlling experimental parameters, particularly the atmospheric conditions and heating rate, the synthesis of metallic gold with high purity can be achieved. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the development and application of gold-based materials.

References

A Technical Guide to Tetrachloroauric Acid (HAuCl₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tetrachloroauric Acid (HAuCl₄), a pivotal compound in various scientific and developmental applications, including the synthesis of gold-based nanomaterials. This document outlines its key chemical properties and provides a procedural context for its application in nanotechnology.

Chemical and Physical Properties

Tetrachloroauric acid, also known as chloroauric acid, is an inorganic compound that serves as the most common precursor for the synthesis of gold nanoparticles and other gold compounds. It is typically available in its anhydrous form or as a hydrate. The properties of both the anhydrous and trihydrate forms are summarized below for easy comparison.

| Property | Anhydrous Tetrachloroauric Acid | Tetrachloroauric Acid Trihydrate |

| Molecular Formula | HAuCl₄[1][2][3] | HAuCl₄ · 3H₂O[4] |

| CAS Number | 16903-35-8[1][2][3][5][6][7] | 16961-25-4[1][4] |

| Molecular Weight | 339.79 g/mol [2][5][8][6][9] | 393.83 g/mol [4] |

| Synonyms | Chloroauric acid, Hydrogen tetrachloroaurate(III)[2][7] | - |

| Appearance | Yellow to orange solid[6] | Yellow, needle-like crystals[7][10] |

| Solubility | Soluble in water, alcohol, and ether[7][10] | Soluble in water[4] |

Application in Gold Nanoparticle Synthesis: A Logical Workflow

Tetrachloroauric acid is extensively used as a precursor for the synthesis of gold nanoparticles (AuNPs). The general process involves the reduction of Au(III) ions from HAuCl₄ in a solution to form neutral gold atoms (Au⁰), which then nucleate and grow into nanoparticles. A variety of reducing agents and stabilizing agents can be used to control the size and shape of the resulting nanoparticles.

Below is a diagram illustrating the logical workflow of this synthesis process.

Caption: Logical workflow for the synthesis of gold nanoparticles from a tetrachloroauric acid precursor.

Experimental Protocol: Synthesis of Citrate-Stabilized Gold Nanoparticles

The following is a generalized protocol for the synthesis of citrate-stabilized gold nanoparticles, a common method employed in many research laboratories.

1. Materials:

- Tetrachloroauric acid (HAuCl₄)

- Sodium citrate (B86180) (Na₃C₆H₅O₇)

- Deionized water

2. Procedure:

- Prepare a 1 mM solution of HAuCl₄ in deionized water.

- Heat the HAuCl₄ solution to a boil while stirring.

- To the boiling solution, rapidly add a 1% solution of sodium citrate. The volume of sodium citrate added will influence the final particle size.

- Continue heating and stirring the solution. A color change from yellow to blue and then to a deep red indicates the formation of gold nanoparticles.

- Once the color is stable, remove the solution from the heat and continue stirring until it cools to room temperature.

- The resulting colloidal solution contains citrate-stabilized gold nanoparticles.

Note: This protocol is a general guideline. The concentration of reactants, the ratio of citrate to gold, and the reaction temperature can all be varied to control the size and properties of the synthesized nanoparticles.

References

- 1. Chlorauric acid | AuCl4H | CID 28133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Tetrachloroauric Acid | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [guidechem.com]

- 8. usbio.net [usbio.net]

- 9. Experienced supplier of Tetrachloroauric(III) acid,16903-35-8,Chloroauric acid [riyngroup.com]

- 10. Chloroauric acid suppliers & manufacturers in China [m.chemicalbook.com]

Unveiling the Crystalline Architecture of Chloroauric Acid Hydrates: A Technical Guide

An in-depth examination of the structural chemistry of chloroauric acid hydrates (HAuCl₄·nH₂O), providing researchers, scientists, and drug development professionals with a comprehensive understanding of their crystalline forms. This guide details the crystallographic parameters of the common hydrates, outlines experimental protocols for their characterization, and presents key structural features.

Chloroauric acid, a pivotal precursor in gold chemistry and nanotechnology, exists predominantly in hydrated crystalline forms. The degree of hydration significantly influences its solid-state structure. The most commonly encountered species are the trihydrate (HAuCl₄·3H₂O) and the tetrahydrate (HAuCl₄·4H₂O). Understanding the precise arrangement of atoms within these crystals is fundamental for controlling their reactivity and designing novel applications, from catalysis to the synthesis of gold-based therapeutics.

Crystalline Forms and Structural Elucidation

The core of the chloroauric acid structure is the square planar tetrachloroaurate(III) anion, [AuCl₄]⁻. In the hydrated crystalline forms, this anion is counterbalanced by hydrated protons, forming intricate hydrogen-bonding networks.

Tetrachloroauric Acid Tetrahydrate (HAuCl₄·4H₂O)

The tetrahydrate of chloroauric acid is more accurately represented by the formula [H₅O₂]⁺[AuCl₄]⁻·2H₂O. Its crystal structure has been determined to be monoclinic.[1] The structure consists of the diaquahydrogen cation, [H₅O₂]⁺, the square planar [AuCl₄]⁻ anion, and two additional water molecules of crystallization.

Chloroauric Acid Trihydrate (HAuCl₄·3H₂O)

The trihydrate is another common form of chloroauric acid. While its existence is well-documented, detailed single-crystal X-ray diffraction data is less commonly cited in readily available literature compared to the tetrahydrate. However, thermal decomposition studies have shown that HAuCl₄·3H₂O melts at approximately 75°C and subsequently decomposes in stages, ultimately yielding elemental gold.[2]

A Novel Ethanol-Water Solvate

Recent research has also revealed the existence of a mixed solvate, HAuCl₄·0.65C₂H₅OH·1.35H₂O. This compound was synthesized from chloroauric acid trihydrate in ethanol (B145695) and its structure was determined by single-crystal X-ray diffraction. It crystallizes in the triclinic space group P-1.[3] The [AuCl₄]⁻ units in this structure maintain their approximate square-planar geometry and form chains along the crystallographic b-axis.[3]

Tabulated Crystallographic Data

For clarity and comparative analysis, the available quantitative crystallographic data for the known crystalline forms of HAuCl₄·nH₂O are summarized below.

| Compound | Formula | Crystal System | Space Group |

| Chloroauric Acid Tetrahydrate | [H₅O₂]⁺[AuCl₄]⁻·2H₂O | Monoclinic | P2₁/n |

| Chloroauric Acid Ethanol Hydrate (B1144303) | HAuCl₄·0.65C₂H₅OH·1.35H₂O | Triclinic | P-1 |

Note: Detailed lattice parameters and atomic coordinates for HAuCl₄·4H₂O are based on foundational crystallographic studies. The data for the ethanol hydrate is from a 2014 publication in Acta Crystallographica Section B.[3]

Experimental Protocols

The determination of the crystalline structures of HAuCl₄·nH₂O relies on established analytical techniques, primarily single-crystal X-ray diffraction.

Synthesis and Crystallization

General Synthesis of Chloroauric Acid: The synthesis of chloroauric acid typically involves the dissolution of metallic gold in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, usually in a 1:3 molar ratio. The reaction is described by the following equation:

Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)

Single Crystal Growth: Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. A general procedure involves:

-

Preparing a concentrated aqueous solution of HAuCl₄.

-

Slow evaporation of the solvent at a constant, controlled temperature.

-

Crystals of HAuCl₄·4H₂O can be obtained from the aqueous solution.

-

For the ethanol-water solvate, single crystals were grown from a solution of chloroauric acid trihydrate in ethanol.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for elucidating the three-dimensional atomic arrangement in a crystal is SC-XRD. The general workflow for this technique is as follows:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to reduce the data to a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map. This model is then refined against the experimental data to obtain the final crystal structure, including atomic coordinates and displacement parameters.

Structural Relationships and Signaling Pathways

While "signaling pathways" are typically associated with biological systems, in the context of materials science, we can consider the logical progression of transformations and the relationships between different crystalline forms.

This diagram illustrates the synthetic origin of aqueous chloroauric acid from metallic gold and its subsequent crystallization into different hydrated and solvated forms depending on the solvent environment.

Conclusion

The crystalline structure of chloroauric acid hydrates is characterized by the presence of the square planar [AuCl₄]⁻ anion and a network of hydrated protons. The tetrahydrate, [H₅O₂]⁺[AuCl₄]⁻·2H₂O, adopts a monoclinic crystal system. The existence of other forms, such as the trihydrate and mixed solvates, highlights the versatility of the hydrogen-bonding interactions in the solid state. A thorough understanding of these structures, gained through techniques like single-crystal X-ray diffraction, is crucial for the rational design and synthesis of gold-based materials with tailored properties for a wide range of scientific and technological applications.

References

Theoretical Modeling of the Electronic Structure of Tetrachloroaurate(III) Anion (AuCl₄⁻): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the electronic structure of the tetrachloroaurate(III) anion (AuCl₄⁻). It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of gold complexes. This document summarizes key quantitative data from theoretical calculations, details relevant experimental protocols for validation, and provides visualizations of essential concepts and workflows.

Introduction to the Tetrachloroaurate(III) Anion

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is a square planar complex of gold in the +3 oxidation state. Its electronic structure and reactivity are of significant interest in various fields, including catalysis, medicine, and materials science. Theoretical modeling provides a powerful tool to understand the bonding, spectroscopic properties, and reaction mechanisms of this important inorganic species. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of AuCl₄⁻.

Theoretical Modeling of AuCl₄⁻ Electronic Structure